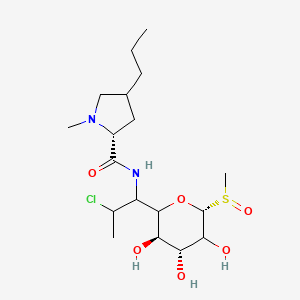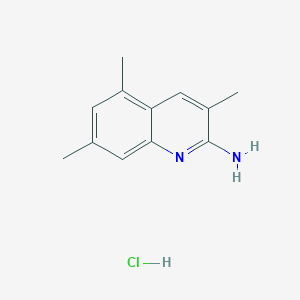
2-Amino-3,5,7-trimethylquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3,5,7-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H15ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5,7-trimethylquinoline hydrochloride typically involves the alkylation of quinoline derivatives. One common method is the reaction of 2-aminoquinoline with methylating agents under controlled conditions to introduce the methyl groups at the 3, 5, and 7 positions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques.
化学反应分析
Types of Reactions
2-Amino-3,5,7-trimethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
科学研究应用
2-Amino-3,5,7-trimethylquinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of 2-Amino-3,5,7-trimethylquinoline hydrochloride depends on its specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to changes in cellular function. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its amino group can form hydrogen bonds with biological targets, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
2-Aminoquinoline: Lacks the methyl groups at the 3, 5, and 7 positions.
3,5,7-Trimethylquinoline: Lacks the amino group at the 2-position.
2-Amino-3,6,8-trimethylquinoline hydrochloride: Similar structure but with methyl groups at different positions.
Uniqueness
2-Amino-3,5,7-trimethylquinoline hydrochloride is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
1170631-02-3 |
|---|---|
分子式 |
C12H15ClN2 |
分子量 |
222.71 g/mol |
IUPAC 名称 |
3,5,7-trimethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-7-4-8(2)10-6-9(3)12(13)14-11(10)5-7;/h4-6H,1-3H3,(H2,13,14);1H |
InChI 键 |
UITXZMGNMFYBHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)N)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


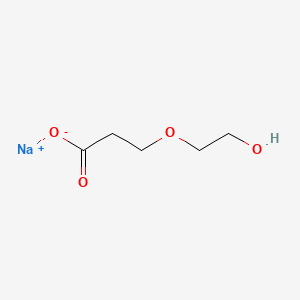
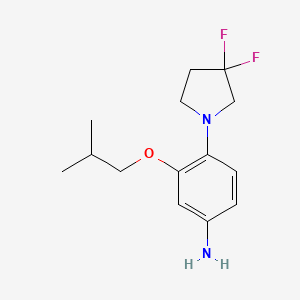
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)
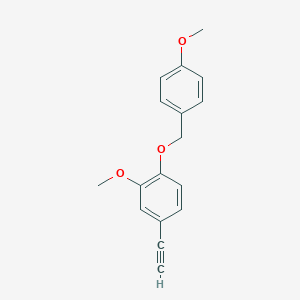
![Methyl 4-[(oxan-4-yl)amino]benzoate](/img/structure/B13723134.png)

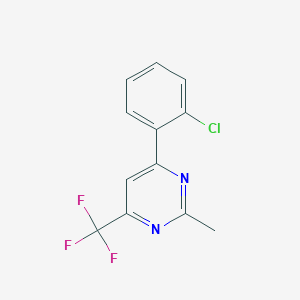
![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)

![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)
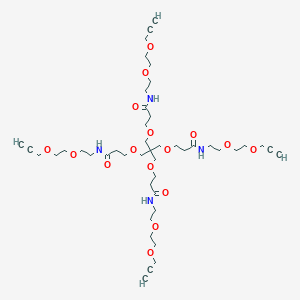
![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)
![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)
